molecular formula C17H22N4O2 B12165512 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B12165512
M. Wt: 314.4 g/mol
InChI Key: ITUXNMYKUBUTSR-UHFFFAOYSA-N
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Description

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an amino group at position 2, and a benzamide moiety linked to a hydroxyisopropyl group.

Preparation Methods

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,6-dimethyl-2-aminopyrimidine, which is then reacted with an appropriate benzoyl chloride derivative under controlled conditions to form the desired benzamide. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions. For example:

    4,6-dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.

    4-[(4,6-dimethylpyrimidin-2-yl)imino]methyl naphthalen-2-ol: Another pyrimidine derivative with different functional groups. The uniqueness of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

InChI

InChI=1S/C17H22N4O2/c1-11-9-12(2)19-16(18-11)20-14-7-5-13(6-8-14)15(23)21-17(3,4)10-22/h5-9,22H,10H2,1-4H3,(H,21,23)(H,18,19,20)

InChI Key

ITUXNMYKUBUTSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC(C)(C)CO)C

Origin of Product

United States

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